

An In-depth Technical Guide to Structural Analogues of 2-Methylthio-ADP

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Compound of Interest

Compound Name: MethADP

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This technical guide provides a comprehensive overview of the structural analogues of 2-methylthioadenosine-5'-diphosphate (2-MeSADP), a potent agonist for several P2Y purinergic receptors. This document delves into the structure-activity relationships, pharmacological properties, and experimental evaluation of these compounds, offering valuable insights for researchers and professionals engaged in drug discovery and development targeting P2Y receptors.

Introduction to 2-Methylthio-ADP and its Analogues

2-Methylthioadenosine-5'-diphosphate (2-MeSADP) is a synthetic analogue of adenosine-5'-diphosphate (ADP) that exhibits high potency at several P2Y receptor subtypes, particularly P2Y1, P2Y12, and P2Y13.^{[1][2]} These G protein-coupled receptors (GPCRs) are crucial in various physiological processes, most notably platelet aggregation, making them significant targets for antithrombotic therapies.^{[3][4]} Structural modifications of 2-MeSADP have led to the development of a wide array of analogues with varied potencies and selectivities, providing valuable tools for dissecting the roles of individual P2Y receptor subtypes and serving as leads for novel therapeutics.

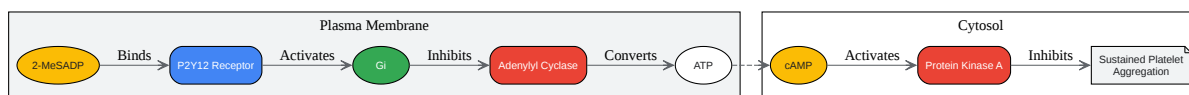
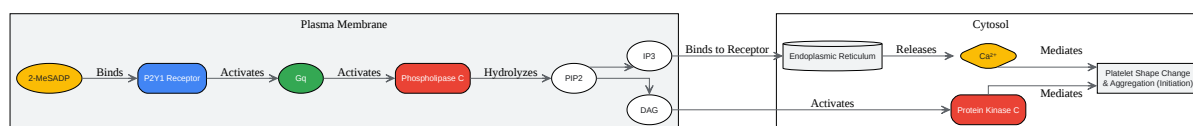
P2Y Receptor Subtypes and Signaling Pathways

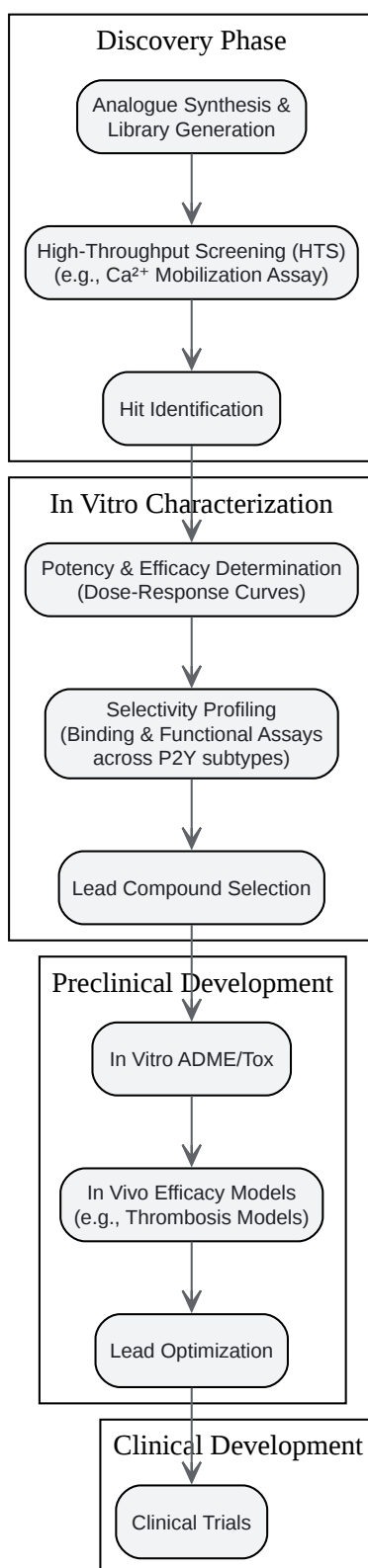
The actions of 2-MeSADP and its analogues are mediated through their interaction with specific P2Y receptors. The primary receptors of interest are:

- **P2Y1 Receptor:** Coupled to Gq/11, its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This pathway is primarily responsible for initiating platelet shape change and transient aggregation.[5]
- **P2Y12 Receptor:** Coupled to Gi/o, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP alleviates the inhibition of platelet activation and contributes to the sustained and amplified aggregation response.[6]
- **P2Y13 Receptor:** Also coupled to Gi/o, this receptor is activated by ADP and 2-MeSADP.[7]
[8]

The distinct signaling cascades initiated by P2Y1 and P2Y12 receptors are critical for the full physiological response to ADP in platelets.

Signaling Pathway Diagrams





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